C.I. Mordant black 11
Description
Historical Evolution of Research Perspectives on Azo Dyes and Mordant Systems
The story of C.I. Mordant Black 11 is rooted in the broader history of synthetic dyes, which began in 1856 with William Henry Perkin's accidental discovery of mauve. fsw.ccararatrugs.combritannica.com This event marked a shift away from natural colorants, derived from plant and animal sources for millennia, towards laboratory-synthesized dyes. fsw.ccunb.cacdnsciencepub.com The new synthetic dye industry, primarily based on coal tar derivatives, grew rapidly in Europe, with Germany becoming a major production hub by the early 20th century. britannica.comchemistryviews.org
Within this burgeoning field, azo dyes quickly emerged as the largest and most important class of organic colorants, today constituting over 60-70% of all dyes produced globally. cdnsciencepub.comiipseries.org The defining feature of an azo dye is the presence of one or more azo groups (-N=N-), which act as a chromophore. ajchem-a.comnih.gov The first azo dyes were prepared in the 1860s, and their success was driven by simple synthesis procedures, structural diversity, and good fastness properties. cdnsciencepub.comiipseries.org
Parallel to the development of synthetic dyes was the ancient practice of mordanting. The term "mordant" derives from the Latin 'mordere', meaning 'to bite'. montessorihandwork.comwikipedia.org Mordants are substances, typically metal salts, that form a coordination complex with both the dye and the fiber, thereby fixing the color and improving its fastness properties like resistance to washing and light. montessorihandwork.comwikipedia.orgunisel.edu.my The use of mordants such as alum (aluminum salts) and iron salts has been known for thousands of years. montessorihandwork.comkingslanding.nb.ca With the advent of synthetic dyes, new mordanting techniques and metal salts, including chromium salts, were investigated to enhance the performance of these novel colorants on various textiles. cpachem.com this compound is a prime example of a dye designed to work within such a mordant system, where it forms stable complexes with metal ions. cpachem.com
Academic Significance and Research Imperatives of this compound in Modern Chemistry
The academic importance of this compound extends beyond its role as a textile dye. Its primary significance in modern chemistry lies in its function as a complexometric indicator. drnoels.comchemimpex.comottokemi.com In analytical chemistry, it is widely known as Eriochrome Black T and is a crucial reagent in complexometric titrations, a method used to determine the concentration of metal ions in a solution. medchemexpress.comchemiis.com
Its most notable application is in the determination of water hardness, which is a measure of the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. drnoels.comchemiis.com The dye forms a wine-red colored complex with these metal ions at a specific pH. taylorandfrancis.com During titration with a chelating agent like EDTA (ethylenediaminetetraacetic acid), which forms a more stable complex with the metal ions, the dye is displaced. The endpoint of the titration is signaled by a sharp color change from wine-red to blue, indicating that all metal ions have been chelated by the titrant. taylorandfrancis.com This distinct color change allows for the sensitive and accurate quantification of metal ions. chemiis.com
The ability of this compound to form colored complexes with various metal ions—including zinc, manganese, lead, and zirconium—makes it a versatile indicator in coordination chemistry and analytical research. Recent studies have employed computational chemistry and UV-visible absorption spectroscopy to investigate the molecular structure of the dye and its metal complexes, aiming to elucidate the mechanisms behind its color-changing properties. pku.edu.cn Furthermore, its use as a dye for protein fibers like wool and silk, and synthetic fibers like nylon, continues to be a subject of study, with research focusing on improving application methods and fastness properties through various mordanting techniques. nih.gov
Overview of Current Research Paradigms and Challenges Related to this compound
Despite its utility, this compound and other azo dyes present significant environmental challenges, which form a major paradigm of current research. Azo dyes are designed to be stable and resistant to degradation from light and chemical exposure, which contributes to their persistence in the environment when released in industrial effluents. nih.govfrontiersin.org The complex aromatic structure of this compound makes it recalcitrant to conventional wastewater treatment methods. nih.govtandfonline.com
A primary research focus is the development of effective methods for the decolorization and degradation of this compound from wastewater. nih.gov Biological treatment technologies are being explored as cost-effective and eco-friendly alternatives to physical-chemical methods. frontiersin.org Studies have investigated the potential of various microorganisms, such as the bacteria Klebsiella pneumoniae and Bacillus subtilis, to decolorize and biodegrade the dye. nih.govnih.govresearchgate.net Research has shown that certain bacteria can achieve significant decolorization (up to 75-85%) under specific pH and temperature conditions. nih.govresearchgate.net The metabolic pathways of this degradation are being studied, with analyses like GC-MS identifying smaller, intermediate compounds formed during the biotransformation process. nih.govnih.gov
Another challenge is the potential toxicity of the dye and its breakdown products. The degradation of azo dyes can lead to the formation of aromatic amines, which are potentially carcinogenic. cdnsciencepub.comtandfonline.comresearchgate.net Therefore, research is not only focused on decolorization but also on the complete mineralization of the dye into non-toxic substances. This has led to investigations into advanced oxidation processes and the use of novel materials like nanocomposites for enhanced adsorption and photocatalytic degradation. medchemexpress.comresearchgate.net Improving the efficiency of the dyeing process to reduce the amount of dye released into wastewater and exploring the use of more environmentally benign "bio-mordants" derived from plants are also active areas of research aimed at mitigating the environmental impact of dyes like this compound. fibre2fashion.comewadirect.com
Physico-chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₂N₃NaO₇S chemimpex.com |
| Molecular Weight | 461.38 g/mol szabo-scandic.com |
| Appearance | Dark brown to black powder chemimpex.com |
| Solubility | Soluble in water, slightly soluble in alcohol and acetone (B3395972). |
| Water Solubility | 50 g/L (20℃) |
| Color Index | 14645 |
| pKa | pK₁: 6.3; pK₂: 11.55 (25°C) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O7S/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25/h1-10,24-25H,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHWAXDSTKHEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067137 | |
| Record name | 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25747-08-4 | |
| Record name | 1-[(1-Hydroxy-2-naphthyl)azo]-2-naphthol-6-nitro-4-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-(2-(1-hydroxy-2-naphthalenyl)diazenyl)-7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-[(1-hydroxy-2-naphthyl)azo]-7-nitronaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Modifications of C.i. Mordant Black 11
Innovative Approaches to C.I. Mordant Black 11 Synthesis and Derivatization
The synthesis of azo dyes, including this compound, is undergoing significant evolution, driven by the need for more sustainable and efficient chemical processes. Researchers are exploring novel pathways that minimize environmental impact and allow for the creation of new derivatives with tailored properties.
Environmentally Benign Synthesis Routes for Azo Dyes
Traditional synthesis of azo dyes often involves harsh conditions, such as low temperatures to stabilize diazonium salts and the use of toxic solvents and acids. rsc.org Green chemistry principles are being applied to develop more eco-friendly alternatives. These modern methodologies aim to overcome the limitations of previous methods, which include modest yields and long reaction times. rsc.org
Key innovations in the green synthesis of azo dyes include:
Solvent-Free Conditions: A prominent approach involves conducting reactions by grinding the reactants together at room temperature, which eliminates the need for hazardous solvents. rsc.orgresearchgate.net This method is simple, rapid, and cost-effective. researchgate.net
Reusable Catalysts: The use of sulfonic acid-functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H) as a solid acid catalyst has proven effective. rsc.org These nanocatalysts are easily recoverable using a magnet and can be recycled multiple times without significant loss of activity, making the process more economical and sustainable. rsc.org Another effective catalyst is nano silica-supported boron trifluoride (nano BF3·SiO2), which allows for the stable storage of aryl diazonium salts at room temperature for months. researchgate.net
Energy Efficiency: Many green methods operate at room temperature, reducing energy consumption compared to traditional processes that require strict temperature control. rsc.orgresearchgate.nettandfonline.com The use of water as a solvent, where applicable, further enhances the environmental superiority of these protocols. tandfonline.com
| Method | Key Features | Advantages | Catalyst/Medium | Reference |
|---|---|---|---|---|
| Grinding Method | Solvent-free synthesis at room temperature. | Environmentally friendly, efficient, simple product isolation. | Fe3O4@SiO2-SO3H magnetic nanoparticles. | rsc.org |
| Nano Solid Acid Catalysis | Solvent-free conditions, stable diazonium salt intermediates. | Simple, rapid, cost-effective, reusable catalyst. | Nano BF3·SiO2. | researchgate.net |
| Aqueous Solution Synthesis | Uses water as a green solvent at room temperature. | Energy-saving, high yields, short reaction times. | CuI-graphene nanocomposite. | tandfonline.com |
Exploration of Alternative Precursor Compounds for this compound Derivatives
The standard manufacturing process for this compound involves the diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, followed by coupling with Naphthalen-1-ol. worlddyevariety.com The creation of derivatives of this compound can be achieved by modifying these precursor structures. The synthesis of azo dyes generally relies on a diazotization/coupling reaction involving an aromatic amine and a coupling component. nih.gov
By systematically altering these foundational molecules, new dye structures with potentially novel properties can be accessed. For instance:
Modified Diazo Components: Substituting the 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid with other aminonaphthol sulfonic acids could yield a range of new dye structures. The position and nature of substituent groups on the aromatic ring are known to influence the color and properties of the final dye.
Alternative Coupling Components: Replacing Naphthalen-1-ol with other naphthol derivatives or different coupling agents, such as substituted phenols or pyrazolones, would lead to significant structural and chromatic variations. The development of brown iron-complexed dyes often utilizes precursors like acetoacetanilide (B1666496) or 1-methyl-3-phenyl-5-pyrazolone. sdc.org.uk
While specific research detailing a wide array of alternative precursors for this compound is limited, the general principles of azo dye chemistry provide a clear framework for the rational design of such derivatives. nih.gov
Functionalization and Structural Modification Strategies for this compound
The utility of this compound is intrinsically linked to its ability to form coordination complexes with metal ions. This characteristic is central to its function as a mordant dye and a metallochromic indicator. Research in this area focuses on synthesizing new metal complexes to enhance performance and exploring the fundamental kinetics of these complexation reactions.
Synthesis of Metal-Coordination Complexes with this compound
This compound, an ortho,ortho'-bis(hydroxy) monoazo compound, is designed to form stable coordination complexes with metal ions, a process that is crucial for its application in dyeing protein fibers like wool. p2infohouse.orgresearchgate.net The metal is chelated within the dye structure, forming an insoluble metal-dye complex on the fiber, which significantly improves fastness properties. researchgate.netresearchgate.net
A significant area of research has been the development of iron-complexed azo dyes as environmentally friendlier alternatives to traditional chromium- and cobalt-containing dyes. researchgate.netresearchgate.net Concerns over the toxicity and environmental impact of chromium have driven the investigation into dyes complexed with iron, a more benign metal. p2infohouse.orgresearchgate.net
Researchers have successfully synthesized premetallized 1:2 iron-complexed monoazo dyes that serve as potential replacements for chromium-based analogues like those derived from this compound. p2infohouse.orgresearchgate.net This work has led to the development of black iron complexes with fastness properties on both wool and nylon that are comparable to their chromium counterparts. researchgate.net This demonstrates that the use of chromium is not essential to achieve high-performance black shades. p2infohouse.org
| Dye | Metal | Substrate | Lightfastness Rating (kJ/m²) |
|---|---|---|---|
| Fe-Complexed Analogue (Dye 1 in source) | Fe | Wool | 4-5 (at 225.6), 4 (at 451.2) |
| Nylon | 4-5 (at 225.6), 4 (at 451.2) | ||
| Acid Black 172 (Commercial Analogue) | Cr | Wool | 5 (at 225.6), 5 (at 451.2) |
| Nylon | 5 (at 225.6), 5 (at 451.2) |
Source: Adapted from Freeman et al. (1995) p2infohouse.org
This compound, also known by the trivial name Eriochrome Black T, is widely used as a metallochromic indicator due to the distinct color changes that occur upon complexation with metal ions. pku.edu.cn The kinetics and stability of these complexes have been the subject of numerous studies.
Spectrophotometric investigations have determined the formation constants for complexes with several metal ions. For instance, studies on the interaction with Ni(II) in a phosphate (B84403) buffer at pH 6.0 identified the formation of both 1:1 and 1:2 (metal:ligand) complexes. The stability of these complexes decreases in the order Mg²⁺ > Ca²⁺ > Li⁺ > K⁺ > Na⁺ in solvents like acetone (B3395972) and DMSO. ut.ac.ir
| Metal Ion | Complex Stoichiometry (Metal:Dye) | log K | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Ni(II) | 1:1 | 8.17 | 0.1 M phosphate buffer (pH 6.0) | |
| 1:2 | 11.17 | |||
| Mg(II) | 1:1 | 5.55 | Acetone | ut.ac.ir |
| Ca(II) | 1:1 | 3.78 | Acetone | ut.ac.ir |
| Li(I) | 1:1 | 3.30 | Acetone | ut.ac.ir |
The kinetics of complex formation with chromium(III) are of particular importance for its application in mordant dyeing. Cr(III) complexation reactions are known to be relatively slow. uva.es The process generally involves the initial sorption of Cr(III) onto a surface or ligand, followed by electron transfer and rearrangement of oxygen ligands, and finally the desorption of the product. udel.edu Kinetic studies of Cr(III) with other complexing agents like EDTA show that the process can be modeled, but it is a multi-step reaction. ub.edunih.gov In the context of dyeing, the Cr(III) ion, often formed by the reduction of a dichromate salt on the wool fiber, forms a highly stable and inert complex with the dye molecule, leading to excellent fastness properties. researchgate.net
Design and Synthesis of Iron-Complexed Analogues for Enhanced Performance
Introduction of Auxiliary Chromophores and Auxochromes for Tuned Properties
The color and complexometric properties of this compound are dictated by its chromophores (the azo group, -N=N-, and the nitro group, -NO2) and auxochromes (the hydroxyl, -OH, and sulfonic acid, -SO3H, groups). smolecule.com An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of light absorption, thereby altering the color. redalyc.org Advanced synthetic strategies aim to create analogues of Mordant Black 11 by modifying these groups or introducing new ones to tune its characteristics for specific purposes.
One approach involves altering the core structure by using different coupling components. For instance, research has shown the synthesis of new acid azo dyes by diazotizing a similar precursor, 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid, and coupling it with resorcinol (B1680541) instead of naphthalen-1-ol. scispace.com This substitution of the coupling agent directly modifies the chromophoric system, leading to a new dye with different spectral and metal-complexing behaviors. scispace.com
Another strategy is the introduction of new functional groups to create derivatives with novel properties. Studies on other azo dyes have demonstrated that incorporating a sulfonamide functional group can yield compounds with potential antimicrobial activity. ncsu.edu This principle of using substituted precursors, such as anilines or naphthols bearing different functional groups, allows for the creation of a library of Mordant Black 11 analogues. ncsu.eduresearchgate.net The electronic nature of these substituents plays a critical role. Research on new dyes derived from the Mordant Black structure has shown that adding electron-donating or electron-withdrawing groups can create a "pull-push" effect, leading to intramolecular charge transfer (ICT) and shifting the absorption spectra to longer wavelengths. nih.gov This is a key strategy for designing new dyes with tailored optical properties. nih.gov The steric and electronic effects of substituents can also be fine-tuned to optimize the properties of the resulting metal complexes. researchgate.net
| Modification Strategy | Precursor Example | Introduced/Modified Group | Resulting Property Change |
| Coupling Component Substitution | Resorcinol (instead of Naphthalen-1-ol) | Dihydroxyphenyl group | Altered chromophoric system, leading to new dye with different spectral properties. scispace.com |
| Functional Group Introduction | Sulfonamide-containing precursors | Sulfonamide group (-SO2NH2) | Potential for antimicrobial activity in the resulting dye. ncsu.edu |
| Electronic Tuning | Precursors with electron-donating or withdrawing groups | Electron-withdrawing group | Induces intramolecular charge transfer (ICT), shifting absorption to longer wavelengths. nih.gov |
Polymerization and Nanoconjugation of this compound for Material Integration
Integrating this compound (also referred to as Eriochrome Black T or EBT) into polymers and nanostructures is a key area of research for developing advanced materials, particularly for sensor technology and environmental remediation.
Polymerization: The EBT monomer can be electrochemically polymerized to form a conductive polymer film (poly-EBT or pEBT) on an electrode surface. youtube.com This process typically involves applying a repetitive potential to an electrode immersed in a solution of the EBT monomer. The resulting pEBT film enhances the electrode's properties by decreasing charge transfer resistance and improving the kinetics of electron transfer. The extent of polymerization and the properties of the resulting film can be enhanced by incorporating other materials, such as deep eutectic solvents (DES), during the process. sielc.comncsu.edu These polymer-modified electrodes have been successfully used to create sensitive electrochemical sensors for detecting various analytes, including pharmaceuticals like omeprazole (B731) and lansoprazole (B1674482). sielc.comncsu.edu
Nanoconjugation: this compound can be conjugated with various nanomaterials to create hybrid materials with synergistic properties. These nanoconjugates leverage the high surface area and unique electronic properties of nanoparticles with the specific chemical activity of the dye.
Carbon Nanotube (CNT) Composites: Poly-EBT can be doped with CNTs to create a composite film. The inclusion of CNTs within the polymer matrix significantly modifies the film's morphology and enhances its electrical conductivity. youtube.com
Gold Nanoparticle (AuNP) Composites: A poly-EBT film can be further modified by depositing AuNPs onto its surface. cymitquimica.com This combination creates a highly sensitive platform for electrochemical sensing, as the synergistic interaction between the polymer and the AuNPs increases the rate of electron transfer and amplifies the current signal. cymitquimica.com Such electrodes have been developed for the sensitive determination of arsenic. cymitquimica.com
Metal Oxide and Magnetic Nanoparticles: EBT has been studied in conjunction with nanoparticles like nickel ferrite (B1171679) (NiFe2O4) and functionalized mesoporous carbons for the adsorptive removal of the dye from aqueous solutions. researchgate.netupce.cz In other applications, silver nanoparticle-reduced graphene oxide composites have been used to create luminescent sensors for the detection of EBT in water. ajchem-a.com
Functionalized Polymers: The dye can be functionalized onto polymers like chitosan (B1678972). The resulting biopolymeric ligand can then form complexes with various metal ions, indicating an interaction between the metal and the azo group of the dye. Similarly, polyaniline has been synthesized and evaluated for the adsorption of Mordant Black 11.
These approaches demonstrate the versatility of this compound as a building block for advanced materials with tailored functionalities for sensing, catalysis, and environmental applications.
| Integration Method | Conjugate/Composite Material | Synthesis Technique | Application/Key Finding |
| Polymerization | Poly-Eriochrome Black T (pEBT) film | Electropolymerization on glassy carbon or ITO electrodes. youtube.com | Creates conductive polymer films for electrochemical sensors. ncsu.edu |
| Nanoconjugation | pEBT / Carbon Nanotube (CNT) Composite | Electropolymerization of EBT in the presence of CNTs. youtube.com | Enhances the electrical properties of the polymer film. youtube.com |
| Nanoconjugation | pEBT / Gold Nanoparticle (AuNP) Composite | CV deposition of AuNPs onto an over-oxidized pEBT film. cymitquimica.com | Creates a highly sensitive sensor for detecting analytes like As(III). cymitquimica.com |
| Nanoconjugation | Silver Nanoparticle-Reduced Graphene Oxide (Ag-rGO) | Reflux method using aqueous plant extracts. ajchem-a.com | Luminescent "turn-off" sensing of EBT in water. ajchem-a.com |
| Functionalization | Chitosan-EBT | Chemical functionalization of chitosan with the dye. | Creates a biopolymeric ligand for complexing with metal ions. |
| Adsorption | Polyaniline (PANI) | In-situ and emulsion polymerization. | Efficient adsorbent for removing Mordant Black 11 from water. |
Sophisticated Analytical Techniques for C.i. Mordant Black 11 Characterization and Detection
Spectroscopic Investigation Methodologies for C.I. Mordant Black 11
Spectroscopic techniques are indispensable for elucidating the structural features and quantifying the presence of this compound. These methods probe the interaction of the dye molecule with electromagnetic radiation, providing a wealth of information.
Advanced UV-Visible Spectrophotometry in Quantitative and Mechanistic Analysis
UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of this compound in aqueous solutions. The dye exhibits a characteristic maximum absorption wavelength (λmax) which allows for its concentration to be determined using the Beer-Lambert law. Studies have shown that the λmax of this compound is approximately 530 nm in its protonated form, appearing blue, and shifts upon complexation with metal ions like calcium and magnesium, resulting in a red color. core.ac.uk This colorimetric change is the basis for its use as an indicator in complexometric titrations. chempedia.info
The technique is also pivotal in studying the degradation and biotransformation of the dye. For instance, the decolorization of this compound by microorganisms can be monitored by observing the decrease in the absorbance at its λmax. One study reported the initial λmax of the dye at 610 nm, which shifted to shorter wavelengths (582–584 nm, 566–570 nm, and 554–568 nm) over 72 hours of bacterial treatment, indicating the transformation of the dye molecule. nih.gov The interactions between this compound and surfactants have also been investigated using UV-Vis spectroscopy, revealing changes in the absorption spectra that signify the formation of dye-surfactant complexes. scribd.comacs.org
| Application | Key Findings | Wavelengths (nm) |
| Quantification | Determination of concentration in aqueous solutions. | ~530 (protonated), 610 |
| Degradation Studies | Monitoring decolorization and biotransformation. | Shift from 610 to 554-568 |
| Complexation Analysis | Observing color change upon metal ion binding. | Not specified |
| Surfactant Interaction | Characterizing dye-surfactant complex formation. | Not specified |
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural and Interaction Analysis
Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about the functional groups present in the this compound molecule and is instrumental in analyzing its structural changes and interactions. The FTIR spectrum of the dye reveals characteristic peaks corresponding to its various chemical bonds. core.ac.uk These include vibrations for phenolic O-H, secondary amine N-H, aromatic C-H, naphthalene (B1677914), and the azo (-N=N-) bond. core.ac.uk
FTIR analysis is particularly valuable in confirming the biotransformation of this compound. By comparing the FTIR spectra of the dye before and after treatment with microorganisms, researchers can identify the disappearance or alteration of specific peaks, indicating the breakdown of the molecule. nih.gov For example, changes in the regions associated with the azo bond and aromatic rings can confirm the degradation of the chromophore. This technique has been successfully used to characterize the dye and its adsorption onto various materials. researchgate.net
| Functional Group | Vibrational Mode |
| Phenolic O-H | Stretching |
| Secondary Amine N-H | Stretching |
| Aromatic C-H | Stretching |
| Naphthalene Ring | Skeletal Vibrations |
| Azo Bond (-N=N-) | Stretching |
Raman Spectroscopy for In-Situ Characterization
Raman spectroscopy is a powerful non-destructive technique for the in-situ characterization of dyes like this compound, even when present in low concentrations on a substrate. ojp.gov This method provides detailed chemical information that can be difficult to obtain with other techniques. ojp.gov By analyzing the scattered light from a laser source, Raman spectroscopy can identify the vibrational modes of the dye molecule, offering a molecular fingerprint.
The technique has been successfully employed in forensic science for the analysis of dyes on single textile fibers. nih.gov Different laser wavelengths can be utilized to optimize the Raman signal and minimize interference from fluorescence, a common issue with dye analysis. nih.govmorana-rtd.com For instance, near-infrared lasers (e.g., 785 nm, 830 nm, or 1064 nm) are often preferred to reduce fluorescence and prevent sample degradation. nih.govmorana-rtd.com Raman spectroscopy, sometimes coupled with techniques like Thin Layer Chromatography (TLC), can classify and identify dye components, providing crucial information in forensic casework. ojp.gov The ability to perform analysis directly on a material without extensive sample preparation makes it an invaluable tool for studying historical artifacts and textiles. uniroma1.it
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds, including this compound and its metabolites. dokumen.pub While less commonly reported in routine analysis due to sensitivity and sample preparation requirements, NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. uoa.gr Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC), can be used to piece together the complete molecular structure. whiterose.ac.uk
In the context of dye degradation studies, NMR is crucial for identifying the precise chemical structures of the breakdown products. This information is essential for proposing accurate degradation pathways. For example, after a biotransformation process, the resulting metabolites can be isolated and analyzed by NMR to confirm their identities, which might have been tentatively assigned based on other techniques like GC-MS. whiterose.ac.uk
Chromatographic Separation and Identification Systems for this compound and its Metabolites
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and profiling its degradation products. These methods are often coupled with spectroscopic detectors for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and analysis of this compound and its related compounds. sielc.comresearchgate.net Reverse-phase (RP) HPLC is a commonly employed method for this purpose. sielc.comsielc.com A typical RP-HPLC setup utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com
HPLC is instrumental in:
Purity Assessment: Determining the purity of this compound by separating it from any impurities or byproducts from its synthesis.
Degradation Studies: Monitoring the disappearance of the parent dye and the appearance of degradation products over time. nih.gov For instance, in a study on the biotransformation of this compound, HPLC analysis confirmed the decrease of the dye's peak and the emergence of new peaks corresponding to metabolites. nih.gov
Metabolite Identification: When coupled with a mass spectrometer (LC-MS), HPLC can be used to separate and identify the various metabolites formed during degradation processes. najah.edu This powerful combination allows for the determination of the molecular weights of the degradation products, which is a critical step in elucidating the degradation pathway. upce.cz
| HPLC Method | Column | Mobile Phase Components | Application |
| Reverse-Phase (RP) | C18, Newcrom R1 sielc.comsielc.com | Acetonitrile, Water, Phosphoric Acid/Formic Acid sielc.comsielc.com | Purity, Degradation Monitoring nih.gov |
| Ion-Pairing RP-HPLC-MS | Not specified | Mobile phase with ion-pairing agents researchgate.net | Separation and identification of dye and degradation products researchgate.netnajah.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Elucidation in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for identifying the degradation products of this compound, particularly following biological or chemical treatment processes. This technique separates volatile and semi-volatile compounds in a mixture and identifies them based on their mass-to-charge ratio, providing detailed structural information.
In a study investigating the biodecolorization and biotransformation of Mordant Black 11 by Klebsiella pneumoniae MB398, GC-MS analysis was instrumental in identifying the metabolites formed. nih.govresearchgate.net The analysis of the bacterially treated dye revealed the formation of several smaller, more basic components, indicating the breakdown of the complex parent dye molecule. researchgate.net The elution peak of the unprocessed Mordant Black 11 was observed at 5.045 minutes, while a new peak appeared at 4.556 minutes in the treated sample, confirming the dye's transformation. researchgate.net
The research identified nine distinct metabolites resulting from the bacterial degradation of Mordant Black 11. nih.govresearchgate.net These findings not only confirm the biotransformation of the dye but also allow for the proposal of a metabolic pathway. nih.govresearchgate.net The presence of one of the metabolites, phenol,2,4-bis(1,1-dimethylethyl), in the GC-MS spectra of real textile effluent further validated the degradation of Mordant Black. researchgate.net
Identified Metabolites of this compound Degradation by Klebsiella pneumoniae MB398
| Metabolite |
|---|
| Phenol,2,4-bis(1,1-dimethylethyl) |
| 9-Eicosene, (E) |
| Ethanol,2,2-(2-propenyloxy) |
| Acetic acid, benzene |
| 1-Naphthol |
| Methyl formate |
| Valeraldehyde,2,4-dimethyl |
| 7-Hexadecene (Z) |
Data sourced from studies on the biotransformation of Mordant Black 11. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) Coupled with Advanced Detection for Comparative Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often employed for the comparative analysis and screening of dyes like this compound. ojp.govscispace.com It separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase (a solvent or solvent mixture).
TLC has been utilized in forensic science for the comparative analysis of fiber dyes, including Mordant Black 11, on a case-by-case basis. ojp.gov The technique's utility is enhanced when coupled with more advanced detection methods, such as Raman spectroscopy, which can provide detailed chemical information and aid in the classification and identification of the dye. ojp.gov The development of standardized procedures for TLC is crucial for improving the reproducibility of results. ojp.gov
In the context of biodegradation studies, TLC analysis, alongside HPLC and GC-MS, has been used to confirm the cleavage of the azo bond in Mordant Black 11 during bacterial treatment. researchgate.net The disappearance of the original dye spot and the appearance of new spots corresponding to metabolites provide clear evidence of its transformation.
Electrochemical Sensing and Voltammetric Characterization of this compound
Electrochemical methods offer a highly sensitive and selective approach for the detection and characterization of this compound. These techniques are based on measuring the current response of the dye to an applied potential, providing insights into its redox behavior and enabling its quantification at trace levels.
Development of Advanced Electrochemical Sensors for this compound Detection
The development of advanced electrochemical sensors has significantly enhanced the ability to detect this compound. These sensors often utilize modified electrodes to improve sensitivity, selectivity, and stability.
One approach involves the electropolymerization of Eriochrome Black T (EBT) on the surface of a glassy carbon electrode (GCE). researchgate.netsigmaaldrich.com This creates a poly(EBT) film that exhibits excellent electrocatalytic activity. researchgate.net Such modified electrodes have been successfully used for the simultaneous determination of various analytes, demonstrating their versatility. researchgate.net For instance, a poly(EBT)-modified GCE has been employed for the sensitive detection of dopamine, ascorbic acid, and uric acid. researchgate.net
Another strategy involves the use of multi-walled carbon nanotubes (MWCNTs) to modify a GCE. This fabrication results in a highly sensitive electrochemical sensing platform for the trace analysis of EBT in aqueous solutions through adsorptive stripping linear sweep voltammetry. tandfonline.com The results from this method have shown it to be a more sensitive alternative to existing spectrophotometric techniques. tandfonline.com Similarly, a mordant black 11-modified GCE was developed for the determination of methylene (B1212753) blue, showcasing good repeatability and stability. researchgate.net
The use of surfactants, such as sodium dodecyl sulfate (B86663) (SDS), to immobilize EBT on a carbon paste electrode has also been shown to improve the sensitivity of the electrode, acting as a good sensor. electrochemsci.orgresearchgate.net Furthermore, nanomaterial-based chemical sensors, in general, offer numerous advantages over traditional materials in terms of sensitivity and specificity. tandfonline.com
Elucidation of Electrochemical Behavior and Reaction Mechanisms of this compound
Understanding the electrochemical behavior of this compound is crucial for developing reliable analytical methods. Voltammetric studies, particularly cyclic voltammetry (CV), have been extensively used to investigate its reduction and oxidation processes at various electrodes.
The electrochemical reduction of the azo group (-N=N-) in EBT is a key feature of its voltammetric behavior. electrochemsci.orgresearchgate.net Studies using a carbon paste electrode in a sulfuric acid supporting electrolyte have shown that EBT undergoes a two-step, irreversible reduction. electrochemsci.orgresearchgate.net The reduction mechanism involves a two-step, one-electron process for the -N=N- moiety. electrochemsci.orgresearchgate.net The electrochemical process is diffusion-controlled, and the reduction peak potentials are influenced by the concentration of both EBT and the supporting electrolyte. electrochemsci.org
At a glassy carbon electrode, the electrochemical behavior of a mordant dye (C.I. 17135) was investigated across a wide pH range (2.0-12.0). electrochemsci.orgkg.ac.rs An irreversible electrode reaction was observed, with one well-defined reduction peak in acidic, neutral, and basic media. electrochemsci.org The shift of peak potentials to more negative values with increasing pH indicates the involvement of protons in the electrode reaction. electrochemsci.org
The electrochemical behavior can be influenced by the electrode material and modifications. For example, on an acid-oxidized multi-walled carbon nanotube modified GCE, EBT exhibited a reversible two-step one-electron redox mechanism, with the process being adsorption-controlled. tandfonline.com
Application of Voltammetry (Cyclic, Square Wave, Differential Pulse) for Trace Analysis
Various voltammetric techniques, including cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV), are employed for the trace analysis of this compound due to their high sensitivity and low detection limits. research-solution.comscience.govnumberanalytics.com
Cyclic Voltammetry (CV) is used to study the electrochemical behavior and reaction mechanisms of EBT. electrochemsci.orgresearchgate.net By varying the scan rate, information about the nature of the electrode reaction, such as whether it is diffusion-controlled or adsorption-controlled, can be obtained. researchgate.net
Square Wave Voltammetry (SWV) is a particularly sensitive technique for trace analysis. science.govnumberanalytics.com It has been used to study the electrochemical behavior of EBT-Ni(II) complexes and to evaluate their stability constants. tubitak.gov.tr A mordant black 11-modified glassy carbon electrode has been utilized with SWV for the determination of methylene blue, achieving a detection limit of 218 nM. researchgate.net
Differential Pulse Voltammetry (DPV) is another highly sensitive technique used for quantitative analysis. A poly(EBT) film-coated GCE has been used with DPV to obtain calibration curves for dopamine, ascorbic acid, and uric acid over wide concentration ranges. researchgate.net Similarly, a poly(EBT)-modified GCE was used for the determination of the antiviral drug acyclovir, achieving a detection limit of 12 nM. nih.gov
Voltammetric Techniques for this compound Analysis
| Voltammetric Technique | Electrode | Application | Key Findings | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Carbon Paste Electrode | Study of electrochemical behavior | Two-step, one-electron irreversible reduction of the azo group. | electrochemsci.orgresearchgate.net |
| Cyclic Voltammetry (CV) | HMDE | Investigation of reaction mechanism | Irreversible electrode reaction with proton involvement. | electrochemsci.org |
| Square Wave Voltammetry (SWV) | HMDE | Investigation of electrochemical behavior | Adsorption of the dye on the electrode surface. | electrochemsci.org |
| Square Wave Voltammetry (SWV) | GCE modified with Mordant Black 11 | Determination of Methylene Blue | Detection limit of 218 nM. | researchgate.net |
| Differential Pulse Voltammetry (DPV) | GCE modified with poly(EBT) | Determination of Acyclovir | Detection limit of 12 nM. | nih.gov |
This table summarizes the application of various voltammetric techniques for the analysis of this compound and related compounds.
Integrated Analytical Platforms for Comprehensive this compound Analysis
For a comprehensive analysis of this compound, especially in complex environmental or biological samples, integrated analytical platforms that combine multiple techniques are often necessary. The complexity of commercial dye formulations, which can contain numerous isomers and impurities, necessitates such an approach. researchgate.net
A combination of separation techniques like TLC and HPLC with spectroscopic methods such as UV-Vis, FTIR, and mass spectrometry provides a powerful workflow. nih.govresearchgate.net For instance, the biotransformation of Mordant Black 11 has been successfully characterized using a combination of UV-Vis spectrophotometry, FTIR, HPLC, and GC-MS. nih.govresearchgate.net This integrated approach allowed for the confirmation of dye decolorization, the identification of functional group changes, and the elucidation of degradation metabolites. nih.govresearchgate.net
In forensic analysis, a systematic approach involving extraction, TLC, Raman spectroscopy, infrared spectroscopy, and UV-Visible spectroscopy has been proposed for the identification and comparison of fiber dyes. ojp.gov The strength of such an integrated approach lies in the complementary information provided by each technique, leading to a more robust and reliable analysis. ojp.gov The development of such multi-technique platforms is crucial for tackling the challenges posed by the analysis of complex dye samples.
Environmental Remediation and Degradation Research of C.i. Mordant Black 11
Biological Degradation Pathways and Microbial Bioremediation of C.I. Mordant Black 11
Biological remediation utilizes various microorganisms to transform chemically complex hazardous compounds into simpler, harmless molecules. nih.gov Research has increasingly focused on the potential of bacteria, fungi, and algae to decolorize and degrade azo dyes like this compound. jabonline.inuminho.pt
Bacteria have gained significant attention for dye wastewater remediation due to their shorter growth cycles and their ability to not only decolorize but also mineralize dyes. nih.gov Several studies have isolated and characterized bacterial strains with the capability to effectively decolorize and biotransform this compound.
Researchers have successfully isolated several bacterial strains from dye-contaminated environments that demonstrate a significant potential for the degradation of this compound. These isolates have been characterized based on their metabolic capabilities and efficiency in dye removal.
A notable example is Klebsiella pneumoniae MB398 , a biofilm-forming bacterium isolated from the effluent of a food industry in Hattar, Pakistan. nih.govresearchgate.net This strain has shown high efficiency in decolorizing Mordant Black 11 under aerobic conditions. nih.gov Other identified potent bacterial strains include indigenous biofilm-forming Staphylococcus sp. MB377 and Bacillus subtilis MB378 . tandfonline.comresearchgate.net Studies have also reported the decolorization capabilities of Sphingomonas sp. and Klebsiella sp. Y3 for Mordant Black 11. nih.gov
Table 1: Isolated Bacterial Strains for this compound Decolorization
| Bacterial Strain | Source of Isolation | Reported Decolorization Efficiency | Time | Reference |
|---|---|---|---|---|
| Klebsiella pneumoniae MB398 | Food industry effluent | 75.35% | 72 hours | nih.gov |
| Bacillus subtilis MB378 | Not Specified | 75.23% (with glucose) | 48 hours | tandfonline.com |
| Staphylococcus sp. MB377 | Not Specified | 76.12% | 24 hours | tandfonline.com |
| Sphingomonas sp. | Not Specified | 60% | 24 hours | nih.gov |
| Klebsiella sp. Y3 | Textile dyeing industry | 73% | 48 hours | nih.gov |
| Bacillus lentus | Not Specified | 98% (at 50 mg L⁻¹) | 98 hours | nih.gov |
The biodegradation of azo dyes by microorganisms is primarily an enzymatic process. nih.gov The key to decolorization lies in the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. nih.govmdpi.com While specific enzymatic pathways can vary between microorganisms, several key enzymes have been identified as crucial for the degradation of synthetic dyes.
Other enzymes, such as laccases and lignin peroxidases , have also been shown to possess significant potential in degrading a wide variety of synthetic dyes. nih.gov These enzymes are involved in the subsequent degradation of the aromatic amines produced after the initial azo bond cleavage. mdpi.com The enzymatic activities of strains like Klebsiella pneumoniae MB398 are considered central to their ability to biodegrade and biotransform Mordant Black 11. nih.gov
Analysis of the metabolites produced during bacterial degradation provides insight into the biotransformation pathway. For Klebsiella pneumoniae MB398, Gas Chromatography-Mass Spectrometry (GC-MS) analysis was used to identify the intermediate compounds formed during the degradation of Mordant Black 11. nih.govnih.gov
The study revealed the formation of nine distinct metabolites, indicating a comprehensive biotransformation of the parent dye molecule. nih.gov The identification of these smaller compounds confirms the breakdown of the complex structure of Mordant Black 11. nih.govresearchgate.net Based on these findings, a potential metabolic pathway was proposed. nih.govresearchgate.net
Table 2: Metabolites Identified from the Biotransformation of this compound by Klebsiella pneumoniae MB398
| No. | Identified Metabolite |
|---|---|
| 1 | Phenol, 2,4-bis(1,1-dimethylethyl) |
| 2 | 9-Eicosene, (E) |
| 3 | Ethanol, 2,2-(2-propenyloxy) |
| 4 | Acetic acid, benzene |
| 5 | 1-Naphthol |
| 6 | Methyl formate |
| 7 | Valeraldehyde, 2,4-dimethyl |
| 8 | 7-Hexadecene (Z) |
Source: nih.gov
While bacterial degradation of dyes has been extensively studied, fungi and algae are also recognized for their potential in bioremediation. jabonline.inuminho.pt Fungi, in particular, are considered effective in the breakdown and sometimes complete mineralization of synthetic dyes, a process termed myco-remediation. jabonline.intandfonline.com This capability is often attributed to powerful extracellular enzymes like laccases and peroxidases. tandfonline.com Algal degradation also presents a promising, eco-friendly approach. uminho.pt
However, specific research focusing solely on the degradation of this compound by fungal or algal species is limited in the current scientific literature. General studies on dye bioremediation suggest that fungal degradation is often a secondary metabolic event that occurs when essential nutrients become limited. szabo-scandic.com While consortia of fungi have proven effective against other dyes like Methylene (B1212753) Blue and Congo Red, dedicated studies on their interaction with Mordant Black 11 are not widely available. tandfonline.com
The efficiency of microbial dye degradation is significantly influenced by environmental and nutritional parameters. neptjournal.com Optimizing factors such as pH, temperature, initial dye concentration, and the presence of co-substrates is crucial for enhancing the decolorization capabilities of microorganisms.
pH and Temperature: Studies have shown that optimal pH and temperature vary between different bacterial strains. Klebsiella pneumoniae MB398 exhibited maximum decolorization efficiency at an acidic pH of 6.0 and a temperature of 37°C. nih.govnih.gov In contrast, Bacillus subtilis MB378 performed optimally at a pH of 8 and 30°C, while Staphylococcus sp. MB377 favored an acidic pH and a temperature of 37°C. tandfonline.comresearchgate.net
Initial Dye Concentration: The concentration of the dye can impact the rate of degradation. For Klebsiella pneumoniae MB398, an increase in dye concentration from 50 mg L⁻¹ to 150 mg L⁻¹ led to a decrease in decolorization efficiency from 72.60% to 49.65%. nih.gov This inhibitory effect at higher concentrations is a common phenomenon observed in dye bioremediation. nih.gov
Co-substrates and Inoculum Size: The presence of an additional carbon source, or co-substrate, can enhance bacterial growth and, consequently, dye degradation. Bacillus subtilis MB378 showed improved decolorization (75.23%) in a medium supplemented with glucose. tandfonline.com The inoculum size also plays a direct role; for Staphylococcus sp. MB377 and Bacillus subtilis MB378, increasing the inoculum volume generally resulted in higher decolorization rates. researchgate.net
Table 3: Optimal Conditions for this compound Decolorization by Various Bacteria
| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Optimal Initial Dye Conc. | Other Factors | Reference |
|---|---|---|---|---|---|
| Klebsiella pneumoniae MB398 | 6.0 | 37 | 100 mg L⁻¹ | 2% inoculum size | nih.gov |
| Bacillus subtilis MB378 | 8.0 | 30 | Up to 150 mg L⁻¹ tolerated | Glucose as co-substrate; 2% inoculum size showed max. decolorization (85.04%) | tandfonline.comresearchgate.net |
| Staphylococcus sp. MB377 | Acidic | 37 | Not Specified | 1% inoculum size | tandfonline.comresearchgate.net |
Enzymatic Activities Involved in Azo Bond Cleavage
Microbial Consortium Approaches for Enhanced Degradation Efficiency
The use of microbial consortia has proven to be a highly effective strategy for the decolorization and degradation of azo dyes like this compound. tandfonline.com Compared to individual microbial strains, which often struggle to completely break down the complex structures of these dyes, consortia of different microbial communities demonstrate superior performance due to synergistic metabolic interactions. tandfonline.commdpi.com This enhanced efficiency stems from the complementary enzymatic activities within the consortium, where different strains may target various functional groups on the dye molecule or utilize the breakdown by-products from other microbes for further degradation. tandfonline.com
Research has shown that mixed microbial populations can decolorize dyes more efficiently than pure cultures by simultaneously targeting different dye structures or by utilizing metabolites produced by other strains. mdpi.com For instance, a bacterial consortium can create a synergistic metabolic network that allows for a more complete breakdown of the dye molecule. nih.gov This is particularly advantageous as the complete degradation of most dyes often requires a two-stage process, typically an anaerobic reduction followed by an aerobic one, which can be achieved in a single-pot system using a mixed culture. nih.gov
Studies have specifically investigated the degradation of Mordant Black dyes using microbial consortia. For example, a consortium of Staphylococcus and Bacillus species was utilized to decolorize and transform Mordant Black 11, with the Bacillus sp. showing a decolorization efficiency of 75.2% in a glucose-supplemented medium. nih.gov However, the efficiency was observed to decrease at higher dye concentrations. nih.gov Another study developed a microbial consortium designated CN-1, consisting of five different bacterial species, for the degradation of Mordant Black 17. researchgate.net This consortium proved to be a potential candidate for the biological treatment of dye-containing effluent. researchgate.net
The development of bacterial-fungal consortia is another promising approach, as these combinations can transform harmful pollutants into non-toxic forms through the action of extracellular oxidoreductase enzymes. tandfonline.com The synergistic action of multiple enzymes within these consortia enhances the degradation process by providing complementary pathways for dye breakdown, ultimately leading to the complete mineralization of complex dye molecules into environmentally safe end products. mdpi.com
Physicochemical Treatment Approaches for this compound Removal from Aqueous Solutions
Physicochemical methods, including adsorption and coagulation-flocculation, are widely employed for the removal of dyes like this compound from wastewater. univ-bouira.dz These techniques are often effective in treating industrial effluents containing complex and recalcitrant dye molecules.
Adsorption is a prominent technique for removing this compound from aqueous solutions due to its efficiency and the availability of various adsorbent materials. univ-bouira.dzresearchgate.net
Recent research has focused on developing novel and low-cost adsorbents for the removal of this compound. Bio-adsorbents derived from agricultural wastes and other natural sources have gained attention due to their abundance and eco-friendly nature. For instance, extracts from Moringa oleifera seeds have been investigated as a biocoagulant for the removal of Mordant Black 11. researchgate.net
Nanocomposites also represent a promising class of adsorbent materials. Copper ferrite (B1171679) activated carbon nanocomposites (CFACNC) have been successfully used for the removal of Mordant Black 11 from both aqueous solutions and real tannery effluents. These nanocomposites are characterized using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Brunauer–Emmet–Teller (BET) analysis, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to understand their surface chemistry and morphology, which are crucial for their adsorptive properties. Another study utilized activated carbon synthesized from tannery waste to effectively remove Mordant Black 11, achieving a removal rate of 97%. researchgate.net
To understand the adsorption process of this compound onto different adsorbents, researchers employ adsorption isotherm and kinetic models. The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium distribution of dye molecules between the adsorbent and the solution. For the adsorption of Mordant Black 11 onto copper ferrite activated carbon nanocomposites (CFACNC), the Langmuir isotherm was found to best describe the process, suggesting a monolayer adsorption on a homogeneous surface.
Kinetic studies are essential to determine the rate of adsorption. The pseudo-second-order kinetic model is often found to be suitable for describing the adsorption of Mordant Black 11, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net For example, the adsorption of Mordant Black 11 onto CFACNC followed the pseudo-second-order kinetics.
The following table summarizes the findings of a study on the adsorption of Mordant Black 11 onto copper ferrite activated carbon nanocomposites (CFACNC).
| Parameter | Value | Reference |
| Optimum pH | 4 | |
| Maximum Adsorption Capacity (Tannery A Effluent) | 0.73 mg/g | |
| Maximum Adsorption Capacity (Tannery B Effluent) | 4.13 mg/g | |
| Adsorption Isotherm Model | Langmuir | |
| Kinetic Model | Pseudo-second-order |
The removal of this compound, an anionic dye, through adsorption is significantly influenced by the pH of the solution. At lower pH values, the surface of the adsorbent tends to be positively charged due to the protonation of functional groups. This leads to strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic dye molecules, resulting in higher adsorption capacity. As the pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion and a decrease in adsorption.
Besides electrostatic interactions, other mechanisms such as π-π stacking and hydrogen bonding can also play a role in the adsorption of aromatic dye molecules like Mordant Black 11 onto certain adsorbents. The specific interactions depend on the chemical nature of both the adsorbent and the dye.
Coagulation-flocculation is another effective physicochemical treatment method for the removal of this compound from wastewater. researchgate.netuniv-bouira.dzneptjournal.com This process involves the addition of a coagulant to destabilize colloidal particles and a flocculant to facilitate the aggregation of these particles into larger flocs that can be easily separated.
A study investigating the use of Moringa oleifera seed extracts as a natural coagulant for the removal of Mordant Black 11 demonstrated high removal efficiencies. univ-bouira.dzresearchgate.net The aqueous extract (MOPW) and saline extract (MOPS) of Moringa oleifera seeds achieved removal percentages of 80.12% and 95.02%, respectively, at a pH of around 6.5. univ-bouira.dzresearchgate.net This was comparable to the 98.65% removal achieved with alum, a conventional chemical coagulant. univ-bouira.dzresearchgate.net The primary mechanism for biocoagulants was proposed to be adsorption and charge neutralization. univ-bouira.dzresearchgate.net
The following table presents a comparison of the performance of different coagulants for the removal of this compound.
| Coagulant | Optimal pH | Coagulant Dose | Removal Efficiency (%) | Reference |
| Alum | ~6.5 | 400 mg/L | 98.65 | univ-bouira.dzresearchgate.net |
| Moringa oleifera Aqueous Extract (MOPW) | ~6.5 | 500 mg/L | 80.12 | univ-bouira.dzresearchgate.net |
| Moringa oleifera Saline Extract (MOPS) | ~6.5 | 500 mg/L | 95.02 | univ-bouira.dzresearchgate.net |
Coagulation-Flocculation Technologies for this compound Removal
Utilization of Natural and Synthetic Coagulants (e.g., Moringa oleifera extracts)
The remediation of water contaminated with this compound has been explored using both natural and synthetic coagulants. Among natural coagulants, extracts from Moringa oleifera (MO) seeds have shown significant promise. mdpi.comresearchgate.netuniv-bouira.dzdntb.gov.ua Studies have investigated the efficacy of aqueous and saline extracts of MO for the removal of this anionic azo dye. mdpi.comresearchgate.netuniv-bouira.dzdntb.gov.ua The performance of these natural coagulants has been compared to conventional synthetic coagulants like aluminum sulfate (B86663) (alum). mdpi.comresearchgate.netuniv-bouira.dz
Research has demonstrated that Moringa oleifera seed extracts can effectively remove this compound from aqueous solutions. mdpi.comresearchgate.netuniv-bouira.dz The coagulation efficiency is influenced by several operational parameters, including coagulant dosage, pH, initial dye concentration, and sedimentation time. mdpi.comresearchgate.netuniv-bouira.dz For instance, maximum removal percentages for this compound were achieved at specific coagulant doses and pH levels. mdpi.comresearchgate.net Notably, saline extracts of Moringa oleifera (MOPS) have shown higher removal efficiency compared to aqueous extracts (MOPW). mdpi.comresearchgate.netuniv-bouira.dz
One of the key advantages of using Moringa oleifera extracts is their effectiveness over a broader pH range compared to alum, which is highly sensitive to pH variations. mdpi.comresearchgate.netuniv-bouira.dz The proteins present in MO seeds, which have an isoelectric point in the pH range of 6.5–7.5, are cationic at a pH below this range, enabling the efficient removal of the anionic Mordant Black 11 dye. mdpi.com Furthermore, the use of MO extracts results in faster sedimentation times, suggesting the formation of larger and more readily settleable flocs. mdpi.comresearchgate.netuniv-bouira.dz Given their high coagulation capacity, cost-effectiveness, and eco-friendly nature, Moringa oleifera extracts are considered a powerful alternative to traditional chemical coagulants for the remediation of wastewater containing this compound. mdpi.comresearchgate.netuniv-bouira.dz
Comparative Removal Efficiency of this compound
| Coagulant | Coagulant Dose (mg/L) | pH | Maximum Removal (%) |
|---|---|---|---|
| Alum | 400 | ~6.5 | 98.65 |
| MOPS (Saline Extract) | 500 | ~6.5 | 95.02 |
| MOPW (Aqueous Extract) | 500 | ~6.5 | 80.12 |
Data sourced from a study comparing the performance of alum, MOPS, and MOPW for the removal of this compound. mdpi.comresearchgate.netuniv-bouira.dz
Mechanism of Coagulation and Flocculation in Dye Removal
The removal of dyes like this compound through coagulation-flocculation involves several key mechanisms. researchgate.net These processes destabilize colloidal dye particles, leading to their aggregation into larger flocs that can be easily separated from the water. mdpi.com The primary mechanisms at play are charge neutralization and adsorption bridging. researchgate.net
Charge Neutralization: this compound is an anionic dye, meaning it carries a negative charge in aqueous solutions. mdpi.comresearchgate.netuniv-bouira.dz Coagulants, such as alum or the cationic proteins from Moringa oleifera seeds, introduce positive charges into the water. mdpi.comuliege.be These positive charges neutralize the negative surface charge of the dye molecules, reducing the electrostatic repulsion between them and allowing them to aggregate. uliege.benih.gov The evident correlation between the decrease in negative surface charge density of the coagulated sludge and the increase in color removal supports the dominance of this mechanism. uliege.be
Adsorption and Bridging: In addition to charge neutralization, the dye molecules can be adsorbed onto the surface of the coagulant particles. researchgate.net With polymer-based coagulants or natural coagulants like Moringa oleifera, long-chain molecules can form bridges between dye particles, entrapping them and forming larger, settleable flocs. mdpi.com This "sweep flocculation" mechanism, where dye particles are entrapped in the precipitating metal hydroxides (in the case of alum) or organic matter, also plays a significant role in dye removal. nih.gov The coagulation-flocculation mechanism for biocoagulants like those from Moringa oleifera is hypothesized to be a combination of adsorption and charge neutralization. mdpi.comresearchgate.netuniv-bouira.dz
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants like this compound. mdpi.comresearchgate.netsci-hub.st These methods can lead to the complete mineralization of the dye into less harmful substances such as carbon dioxide and water. sci-hub.stscirp.org
Photocatalytic Degradation Mechanisms (e.g., using metal hexacyanoferrate nanocubes)
Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, such as zinc oxide (ZnO) or metal hexacyanoferrates, and a light source (e.g., UV-Vis) to generate reactive oxygen species. researchgate.netresearchgate.net When the photocatalyst is irradiated with light of sufficient energy, electrons in the valence band are excited to the conduction band, creating electron-hole pairs. nih.gov These charge carriers then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which are powerful oxidizing agents that can break down the complex structure of this compound. scirp.orgnih.gov
For instance, potassium zinc hexacyanoferrate (KZnHCF) nanocubes have been investigated for the photocatalytic degradation of organic dyes. researchgate.net These materials, synthesized via green routes, exhibit photocatalytic activity under sunlight. researchgate.net The mechanism involves the generation of electron-hole pairs on the surface of the KZnHCF nanocubes upon light absorption. These reactive species then attack the dye molecules, leading to their degradation. researchgate.net The efficiency of photocatalytic degradation is influenced by factors such as pH, catalyst dosage, and initial dye concentration. researchgate.net Studies have shown that under optimized conditions, significant degradation of dyes similar to Mordant Black 11 can be achieved. researchgate.net
Ozonation and Fenton-like Processes for Dye Mineralization
Ozonation and Fenton-like processes are other effective AOPs for the degradation of this compound. univ-bouira.dzmdpi.com
Ozonation involves the use of ozone (O₃), a strong oxidizing agent, to break down the dye molecules. mdpi.com The process can be enhanced through catalytic ozonation, where a catalyst is used to promote the decomposition of ozone into highly reactive hydroxyl radicals, thereby increasing the degradation efficiency. mdpi.com While ozonation alone can be effective for decolorization, it may have a low mineralization rate for refractory by-products. mdpi.com
Fenton and Fenton-like processes utilize the reaction between hydrogen peroxide (H₂O₂) and a metal catalyst, typically iron(II) salts (Fe²⁺), to generate hydroxyl radicals. mdpi.comsci-hub.st The classic Fenton reaction is highly effective in degrading a wide range of organic pollutants. sci-hub.stresearchgate.net Fenton-like processes may use other transition metals or different forms of iron. researchgate.net The efficiency of the Fenton process is highly dependent on pH, with optimal conditions typically being in the acidic range. researchgate.net The photo-Fenton process, which combines the Fenton reagent with UV light, can further enhance the degradation rate by promoting the regeneration of Fe²⁺ and generating additional hydroxyl radicals. semanticscholar.org These processes have been shown to be effective in both decolorizing and mineralizing azo dyes. researchgate.netsemanticscholar.org
Environmental Fate and Transformation Studies of this compound
Understanding the environmental fate and transformation of this compound is crucial for assessing its long-term impact and developing effective remediation strategies. This involves studying its degradation kinetics in various environmental conditions.
Degradation Kinetics in Simulated and Real Environmental Matrices
The degradation of this compound has been studied in both simulated aqueous solutions and real industrial effluents, such as those from tanneries. The kinetics of its removal, particularly through adsorption processes, have been investigated to understand the rate at which the dye is removed from the water.
Kinetic studies often analyze the effect of various parameters on the degradation rate. For instance, in the context of adsorption, the rate of dye uptake is influenced by factors like initial dye concentration, adsorbent dosage, and pH. The experimental data from these studies are often fitted to different kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the controlling mechanism of the degradation process.
In the case of this compound removal using copper ferrite activated carbon nanocomposites, the adsorption process was found to follow pseudo-second-order kinetics. This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. The study also highlighted that the maximum adsorption capacity was achieved at an optimal pH of 4. In real tannery effluents, the maximum adsorption capacities were lower than in simulated solutions, indicating the complexity of real wastewater matrices.
The oxidative decolorization of Eriochrome Black T (another name for Mordant Black 11) has also been studied, with the reaction exhibiting a first-order dependence on both the dye and the oxidant concentrations. scispace.com These kinetic studies provide valuable data for the design and optimization of treatment systems for the effective removal of this compound from contaminated environments.
Long-term Environmental Persistence Research and Bioavailability Studies of this compound
This compound, an azo dye with a complex molecular structure, exhibits significant persistence in the environment, raising concerns about its long-term impact. nih.govresearchgate.net Its resistance to degradation from sunlight and water contributes to its high persistence in soil and aquatic systems. nih.govresearchgate.netszabo-scandic.com Research into its environmental fate has explored its persistence under various conditions and its bioavailability to organisms.
The persistence of this compound is characterized by its stability under typical environmental conditions. nih.govresearchgate.net While it has low persistence in the air, its presence in water and soil is a more significant issue. szabo-scandic.com Studies indicate that the dye is not readily biodegradable in aerobic environments. thermofishersci.incanada.ca However, under anaerobic conditions, a significant breakdown can occur, with one study reporting 99% degradation over seven days. canada.ca This suggests that the oxygen level in the environment is a critical factor in its natural attenuation.
The degradation of this compound can lead to the formation of other chemical compounds. For instance, its degradation can produce Naphthoquinone, a substance known to be more toxic and carcinogenic than the parent dye. nih.gov
Bacterial strains have been identified that can decolorize and biodegrade this compound. Research has shown that certain bacteria can effectively break down this dye. For example, Klebsiella pneumoniae MB398 has demonstrated the ability to decolorize the dye by 75.35% within 72 hours in an acidic, aerobic environment. nih.govresearchgate.net This process of biotransformation leads to the creation of several new metabolites. nih.govresearchgate.net Other bacteria, such as Bacillus lentus and Sphingomonas sp., have also shown significant capabilities in decolorizing this dye. nih.gov
Below is a summary of research findings on the microbial decolorization of this compound.
| Microorganism | Concentration of Dye | Decolorization Efficiency | Time | Conditions |
| Klebsiella pneumoniae MB398 | 100 mg L⁻¹ | 75.35% | 72 hours | Aerobic, pH 6.0, 37°C |
| Bacillus lentus | 50 mg L⁻¹ | 98% | 98 hours | Not specified |
| Sphingomonas sp. | Not specified | 60% | 24 hours | Aerobic |
Data sourced from multiple studies on the biodegradation of this compound. nih.gov
In addition to microbial action, photocatalytic degradation using nanoparticles has been explored as a remediation technique. The use of zinc oxide (ZnO) nanoparticles under UV-Vis light has been shown to achieve almost complete decolorization of this compound solutions within 60 minutes at a natural or alkaline pH. researchgate.net
The bioavailability of this compound, which refers to the extent to which it can be taken up by living organisms, is considered to be low. szabo-scandic.com This is partly due to its low water solubility and relatively high molecular weight, which can hinder its passage into biological systems. thermofishersci.incanada.ca Despite this, the dye is classified as toxic to aquatic organisms and has the potential to cause long-term adverse effects in aquatic environments. szabo-scandic.com While the potential for bioaccumulation is generally considered low, some studies suggest it may have a limited capacity to accumulate in organisms. szabo-scandic.comthermofishersci.in
The following table outlines the general environmental persistence and bioavailability characteristics of this compound.
| Environmental Compartment | Persistence Level | Bioaccumulation Potential | Mobility |
| Water/Soil | High | Low | Low |
| Air | Low | Low | Not Applicable |
This table summarizes data on the environmental fate of this compound. szabo-scandic.comthermofishersci.in
Advanced Applications Research of C.i. Mordant Black 11
Development of Chemosensors and Biosensors Utilizing C.I. Mordant Black 11
The unique chemical properties of this compound make it a valuable component in the development of sensitive detection devices. Chemosensors and biosensors are analytical tools that convert a chemical or biological reaction into a measurable signal, and Mordant Black 11 has been successfully integrated into several such systems. nih.gov
This compound is widely utilized as a metal ion indicator in complexometric titrations, a common method in analytical chemistry for determining the concentration of metal ions in a solution. chemiis.comgspchem.commyskinrecipes.com Its primary application is in the determination of water hardness by quantifying concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. wikipedia.orggspchem.com
The functionality of Mordant Black 11 as an indicator is based on its distinct color change upon binding to metal ions. chemiis.com In its free, deprotonated form at a pH between 7 and 11, the indicator is blue. wikipedia.orgnowgonggirlscollege.co.in When it forms a complex with metal ions such as Mg²⁺ or Ca²⁺, the solution turns wine-red. wikipedia.orggspchem.com During a titration with a chelating agent like Ethylenediaminetetraacetic acid (EDTA), the EDTA progressively binds to the free metal ions. nowgonggirlscollege.co.in At the endpoint of the titration, when all metal ions have been complexed by the EDTA, the chelating agent displaces the metal from the indicator-metal complex. wikipedia.orgquora.com This releases the free indicator, causing a sharp and clear color change from wine-red back to blue, signaling that the titration is complete. wikipedia.orggspchem.com
The high sensitivity of the indicator allows for the reliable detection of metal ions even at low concentrations. chemiis.com Beyond calcium and magnesium, it is also suitable for the determination of barium, cadmium, manganese, zinc, and strontium, among others. quora.com
Table 1: Application of this compound as a Metal Ion Indicator
| Application Area | Metal Ions Detected | Titrant | pH Range | Color Change at Endpoint |
| Water Hardness Analysis | Ca²⁺, Mg²⁺ | EDTA | 10 (Ammonia Buffer) | Wine-Red to Blue |
| General Complexometry | Zn²⁺, Sr²⁺, Ba²⁺, Mn²⁺ | EDTA | 6-7 | Red to Blue |
| Rare Earth Metal Detection | Lanthanides | EDTA | - | - |
In recent research, this compound has been used to fabricate advanced electrochemical sensors. This is typically achieved by electropolymerizing the dye onto the surface of an electrode, such as a glassy carbon electrode (GCE) or a carbon paste electrode (CPE), to create a poly(Eriochrome Black T) film. researchgate.netresearchgate.netrsc.org This polymer film exhibits excellent electrocatalytic activity, enhancing the sensitivity and selectivity of the sensor for specific target molecules (analytes). researchgate.netbohrium.com
The modified electrode can detect analytes by measuring the change in electrical current when the analyte is oxidized or reduced at the electrode's surface. The polymer film lowers the energy required for these reactions and helps to resolve the overlapping signals from different substances in a mixture, allowing for simultaneous determination. researchgate.netrsc.org
Research has demonstrated the successful application of these sensors in quantifying various pharmaceutical compounds and biomolecules. For instance, a poly(EBT) modified carbon paste electrode has been developed for the simultaneous determination of omeprazole (B731) and lansoprazole (B1674482), two proton pump inhibitors. rsc.orgrsc.org Another study showed the development of a sensor for the antihistamine drug methdilazine (B156362) in pharmaceutical and urine samples. bohrium.com Furthermore, poly(EBT) coated electrodes have shown excellent performance in the simultaneous detection of dopamine, ascorbic acid, and uric acid. researchgate.net
Table 2: Examples of Electrochemical Sensors Based on this compound
| Sensor Configuration | Target Analytes | Detection Method | Detection Limit (LOD) | Reference |
| Poly(EBT) on Carbon Paste Electrode (CPE) with Deep Eutectic Solvent | Omeprazole (OMZ) & Lansoprazole (LAN) | Voltammetry | OMZ: 0.006 μM, LAN: 0.009 μM | rsc.orgrsc.org |
| Poly(EBT) on Carbon Paste Electrode (CPE) | Methdilazine (MDH) | Voltammetry | 2.57 x 10⁻⁸ M | bohrium.com |
| Poly(EBT) on Glassy Carbon Electrode (GCE) | Dopamine (DA), Ascorbic Acid (AA), Uric Acid (UA) | Voltammetry | - | researchgate.net |
| Poly(EBT) on Glassy Carbon Electrode (GCE) | Adenine & Guanine | Voltammetry | - | researchgate.net |
Application as a Metal Ion Indicator in Complexometric Titrations and Sensing
Material Science Integration and Functional Dyes Based on this compound
This compound is classified as a mordant dye, meaning it requires a mordant—typically a metal salt—to fix to textile fibers and create a water-insoluble complex. szabo-scandic.comp2infohouse.org This property is central to its application in dyeing advanced fabric substrates like wool, silk, and nylon, where it is valued for producing dyeings with good fastness properties. worlddyevariety.comresearchgate.netnih.govnanobioletters.com
This compound is extensively used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon. researchgate.netnih.govmdpi.com The dye itself is an acid dye that contains additional groups capable of forming stable coordination complexes with metal ions. researchgate.net While traditionally used for wool, research has explored its application on silk and nylon to produce various shades with good durability. researchgate.net The use of different metal mordants allows for the creation of a range of colors beyond the standard black, including grey hues with purple, brown, and reddish tones. researchgate.net
The superior fastness properties of dyeings with this compound are a direct result of the formation of coordination complexes. p2infohouse.orgresearchgate.net The mordant, typically a salt of chromium, aluminum, or iron, acts as a bridge between the dye molecule and the fiber. szabo-scandic.comsdc.org.uk
The process involves the metal ion forming strong, stable coordination bonds with both the functional groups on the dye molecule (such as hydroxyl groups) and the reactive sites within the fiber polymer. p2infohouse.orgresearchgate.net This creates a large metal-dye complex that is physically trapped and chemically bound within the fiber structure. p2infohouse.org This increased molecular size and strong bonding make the dye much less likely to be removed during washing (good wash fastness) or to fade upon exposure to light (good light fastness). researchgate.netchina-dyestuff.com Research shows that the wash fastness of this compound on nylon and silk improves significantly after mordanting. researchgate.net
The final color and fastness of the dyed fabric can be controlled by optimizing the mordanting method. researchgate.net There are three primary techniques:
Pre-mordanting: The fabric is treated with the mordant before dyeing. researchgate.netmdpi.com
Meta-mordanting (or co-mordanting): The dye and mordant are applied simultaneously in the same bath. mdpi.comscribd.com
Post-mordanting (or after-chroming): The fabric is dyed first and then treated with the mordant. researchgate.netmdpi.com
A study analyzing the application of this compound on silk and nylon fabrics with five different mordants (including copper, ferrous, and aluminum salts) found that the mordanting method had a significant impact on the outcome. researchgate.net The research concluded that the post-mordanting method generally resulted in better wash fastness compared to pre- and meta-mordanting for these fabrics. researchgate.net Furthermore, the type of mordant used created different tones on a grey hue, demonstrating that shade variation can be achieved through careful selection of the mordant and application process. researchgate.net For example, copper salt produced a purple tone, while ferrous salt created purple and brown tones. researchgate.net The study also noted that the fastness properties were generally better on nylon fabric than on silk. researchgate.net
Table 3: Effect of Mordanting Method on this compound Dyeing
| Fabric | Mordanting Method | General Finding on Fastness | Shade Variation | Reference |
| Silk & Nylon | Pre-mordanting | Moderate Fastness | Varies with mordant | researchgate.net |
| Silk & Nylon | Meta-mordanting | Moderate Fastness | Varies with mordant | researchgate.net |
| Silk & Nylon | Post-mordanting | Better wash fastness than other methods | Varies with mordant (e.g., Copper salt -> purple tone) | researchgate.net |
Investigation of Coordination Complex Formation on Fibers for Improved Fastness Properties
Photoactive Materials Development Incorporating this compound
The development of new photoactive materials is a burgeoning field of research, with applications ranging from sensing to energy conversion. The intrinsic properties of this compound, particularly its ability to form complexes with metal ions that alter its optical characteristics, make it a compelling candidate for incorporation into such materials.
Research has demonstrated the creation of novel fluorescent probes by complexing Eriochrome Black T with rare-earth metal ions. A notable example is the development of a ratiometric colorimetric and fluorescent dual probe based on an Eriochrome Black T (EBT)-Eu³⁺ complex. nih.gov This system was designed for the highly sensitive and selective detection of dipicolinic acid, a significant biomarker for bacterial spores. nih.gov In its free state in a buffered solution, EBT is blue. Upon forming a 1:1 coordination pair with Eu³⁺ ions, the solution's color shifts to magenta. The introduction of dipicolinic acid selectively displaces the EBT from the complex, causing the color to revert to blue and activating the characteristic fluorescence of the resulting DPA-Eu³⁺ complex. nih.gov This reversible, stimuli-responsive behavior is the hallmark of an advanced photoactive material. The system was sensitive enough to detect as few as 2.5 × 10⁵ Geobacillus stearothermophilus spores. nih.gov
Another avenue of research involves the intercalation of azo dyes like this compound into layered double hydroxides (LDHs). These studies aim to create stable, hybrid photoactive materials. For instance, research on similar azo dyes, such as Acid Red 27, has shown that intercalation into a Zn-Al-LDH host via co-precipitation results in a thermostable material with distinct photoluminescence properties. rsc.org The arrangement of the dye molecules within the LDH galleries influences their spectroscopic properties, offering a method to tune the photo-responsiveness of the final material. rsc.org While much of the existing research involving EBT and photocatalysts has focused on the degradation of the dye to address water pollution, the principles used to create these systems are being adapted. nih.govresearchgate.netmdpi.com For example, the creation of composite photocatalysts where the dye interacts with semiconductor nanoparticles (like TiO₂ or ZnO) under light irradiation provides a foundational understanding for designing materials where the dye itself is a functional, light-harvesting component. nih.govresearchgate.netmdpi.com
Integration into Smart Textiles and Functional Coatings
The integration of functional molecules into textiles and onto surfaces to create "smart" materials that can sense and respond to their environment is a key area of materials science. The chromogenic nature of this compound, where its color is dependent on the chemical environment (specifically the presence of metal ions), is being actively researched for these applications.
Functional Coatings for Sensing:
Recent studies have successfully demonstrated the fabrication of functional coatings containing EBT for sensing applications. One direct application is the creation of low-cost, disposable colorimetric sensors for detecting metal ions. researchgate.net In this work, Eriochrome Black T was fixed onto a commercial cellulose-based paper sheet. The resulting device functions as an optical sensor, where the immobilized dye changes its color and, consequently, its UV-vis spectrum upon contact with a metal ion solution. researchgate.net This provides a simple, visual method for metal detection.
Building on this concept, researchers have developed thin-film sensors by spin-coating EBT onto conductive glass (F-SnO₂). pubtexto.com This "Glass/EBT" electrode was used as a potentiometric sensor in complexometric titrations for determining water hardness. The electrode's potential was found to change linearly with the concentration of hardness ions (like Ca²⁺ and Mg²⁺), demonstrating high sensitivity and a practical response time of 100-450 seconds. pubtexto.com
Furthermore, an electrochemical sensor was fabricated by electropolymerizing Eriochrome Black T onto a carbon paste electrode modified with a deep eutectic solvent (DES). nih.gov The presence of the DES enhanced the polymerization of EBT, leading to improved electron transfer kinetics for the detection of pharmaceuticals like omeprazole and lansoprazole in biological fluids. nih.gov The sensor exhibited a linear response with low detection limits, highlighting the potential of EBT-based polymers in creating sophisticated functional coatings for analytical devices. nih.gov
Smart Textile Applications:
The principles demonstrated in functional coatings are directly translatable to smart textiles. A "smart textile" could be developed by incorporating this compound into its fibers to act as a built-in sensor. The foundational research for this lies in traditional dyeing studies, which provide detailed data on the interaction of the dye with textile materials and various metal mordants.
A key study analyzed the colors and fastness properties of this compound on silk and nylon fabrics using different metal salts as mordants. researchgate.net The dye itself produces a grey hue, but the tone changes distinctly depending on the metal it complexes with. This research provides a colorimetric blueprint for a textile-based sensor. For example, a fabric treated with this compound could indicate the presence of specific metal ions in its environment by changing color.
Below is a table summarizing the color changes observed on nylon and silk when this compound is combined with different metal mordants, illustrating its potential as a chromogenic sensor integrated into a textile.
| Mordant (Metal Salt) | Tone on Grey Hue (Nylon & Silk) |
| No Mordant | Bluish |
| Copper Salt | Purple |
| Ferrous Salt | Purple and Brown |
| Chromium Salt | Bluish Black |
| Aluminum Salt | Brownish Black |
| Tannic Acid | Brownish Black |
Table based on data from Ammayappan et al., 2016. researchgate.net
This capability for multi-analyte colorimetric response makes this compound a promising component for the next generation of smart textiles, where the fabric itself becomes an active interface for environmental or biomedical monitoring.
Theoretical and Computational Chemistry of C.i. Mordant Black 11
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for C.I. Mordant Black 11
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of this compound. DFT provides a robust framework for investigating the electronic structure and predicting various molecular properties with a favorable balance between accuracy and computational cost.
Electronic Structure and Spectroscopic Property Prediction
DFT calculations have been successfully employed to model the geometry and electronic properties of this compound. Studies have optimized the molecular structure of the dye and its various protonated and complexed forms. mdpi.comresearchgate.net The distribution of electron density, crucial for understanding the molecule's behavior, has been analyzed through calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps have been generated to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netubbcluj.ro For this compound, these maps reveal that oxygen and nitrogen atoms, particularly those in the hydroxyl, nitro, and sulfonic groups, are regions of high negative potential, indicating them as likely sites for interaction with electrophiles or for adsorption onto positively charged surfaces. mdpi.comubbcluj.ro
Furthermore, DFT and its time-dependent extension (TD-DFT) have been used to predict spectroscopic properties. Simulated UV-Visible absorption spectra for different forms of the dye have shown good agreement with experimental data. mdpi.com For instance, calculations have correctly predicted the maximum absorption wavelength (λmax) for anionic forms of the dye, suggesting which species are responsible for the observed color and are likely to participate in photochemical processes. mdpi.comdntb.gov.ua Vibrational frequencies calculated by DFT have also been used to assign bands in experimental Infrared (IR) and Surface-Enhanced Raman Scattering (SERS) spectra of the dye and its metal complexes. researchgate.netubbcluj.ro
| Property | Finding | Significance | Reference |
|---|---|---|---|
| Optimized Geometry | Calculation of stable 3D structure. | Provides the foundational structure for all other computational analyses. | mdpi.comresearchgate.net |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals is calculated. | Indicates the chemical reactivity and the energy required for electronic excitation. | mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich sites (hydroxyl, nitro, sulfonic groups). | Predicts sites for electrophilic attack and interaction with metal ions or surfaces. | mdpi.comubbcluj.ro |
| Simulated UV-Vis Spectra (TD-DFT) | Calculated λmax values for anionic forms (e.g., HEB²⁻ and EB³⁻) closely match experimental values. | Helps identify the specific ionic species involved in degradation and coloration. | mdpi.com |
| Vibrational Frequencies | Assists in the assignment of experimental IR and SERS spectral bands. | Confirms molecular structure and characterizes bonding in the dye and its complexes. | researchgate.netubbcluj.ro |
Reaction Mechanism Modeling (e.g., Degradation Pathways, Complexation Reactions)
DFT has proven to be a powerful tool for modeling reaction mechanisms involving this compound. In environmental applications, understanding the degradation of the dye is crucial. Computational studies have suggested that the photocatalytic degradation of EBT is initiated by its interaction with the catalyst surface, with certain anionic forms of the dye being more susceptible to degradation. mdpi.comdntb.gov.uaresearchgate.net By calculating the distribution of Mulliken atomic charges and analyzing molecular orbitals, researchers can pinpoint the atoms most likely to be involved in the initial steps of a degradation reaction. mdpi.com Proposed degradation pathways often involve the breakdown of the azo bond (-N=N-), a key feature of the molecule's chromophore. researchgate.net
The complexation of this compound with metal ions is another area where DFT provides significant insights. The dye is a well-known metal indicator, forming stable, colored complexes. DFT calculations have been performed to optimize the geometries of EBT complexes with various metal ions, including Cu(II), Fe(III), Mn(II), and Zn(II). researchgate.net These studies help to understand the coordination environment, the nature of the metal-ligand bonds, and how complexation affects the electronic structure and, consequently, the color of the dye. ubbcluj.ronih.gov
Prediction of Molecular Interactions and Reactivity Descriptors
Global and local reactivity descriptors derived from DFT calculations are used to predict the interaction of this compound with other chemical species. These descriptors include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.net These parameters provide a quantitative measure of the dye's reactivity and its propensity to donate or accept electrons in a reaction, such as adsorption onto a surface. researchgate.net
For instance, calculations have shown that the nucleophilicity of EBT (N = 3.7960) and the identification of nitrogen atoms as primary active sites can explain its favorable adsorption on certain materials. nih.gov The interaction energies between different protonated forms of EBT and adsorbent surfaces like chitosan (B1678972) have been calculated, revealing that specific anionic forms (e.g., H₂EB⁻) exhibit the strongest interactions, which implies a chemisorption mechanism. researchgate.netnih.gov This theoretical ranking of interaction energies aligns well with experimental observations that adsorption is highly pH-dependent. researchgate.net
| Descriptor/Model | Calculated Value/Finding | Application/Interpretation | Reference |
|---|---|---|---|
| Interaction Energy | Calculated for EBT-chitosan complexes, showing H₂EB⁻ form has the highest interaction. | Predicts the most favorable form for adsorption and supports chemisorption mechanism. | researchgate.netresearchgate.net |
| Global Reactivity Descriptors (η, ω) | Calculated values for hardness and electrophilicity. | Quantifies the dye's stability and reactivity in processes like adsorption. | researchgate.net |
| Local Reactivity (Fukui functions) | Nitrogen and oxygen atoms identified as key active sites. | Pinpoints specific atoms involved in interactions and chemical reactions. | mdpi.com |
| Mulliken Atomic Charges | Provides charge distribution across the molecule. | Helps identify centers for degradation and understand electronic structure. | mdpi.com |
Molecular Dynamics Simulations
While quantum mechanics provides a static, ground-state picture, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of this compound and its interactions in a simulated environment, such as in aqueous solution.
Adsorption Mechanism Simulation at Solid-Liquid Interfaces
MD simulations have been extensively used to visualize and understand the adsorption of this compound onto various solid surfaces from an aqueous solution. researchgate.net These simulations model the dynamic process of the dye molecule approaching and binding to an adsorbent, such as chitin, chitosan, or polyaniline. researchgate.netresearchgate.netresearchgate.net
Studies have shown that the EBT molecule tends to adsorb onto surfaces like chitosan in a near-parallel orientation, maximizing the contact between the dye and the adsorbent. researchgate.netnih.gov By calculating the adsorption energy, which is the energy difference between the combined system and the individual components, MD simulations can confirm the spontaneity and strength of the adsorption. researchgate.net A high negative adsorption energy is indicative of a strong, stable interaction, often characteristic of chemisorption, which is consistent with DFT and experimental findings. researchgate.netresearchgate.net These simulations provide a dynamic, atom-level view of the conformational changes and intermolecular forces (like electrostatic interactions and hydrogen bonds) that govern the adsorption process.
Interaction Studies with Enzymes and Biological Substrates
The interaction of this compound with biological macromolecules has also been explored using computational methods. A key area of interest is the enzymatic degradation of the dye. Studies have investigated the degradation of EBT by laccase enzymes secreted by fungi. nih.govnih.gov
While direct MD simulations of the entire enzymatic reaction are complex, computational techniques like homology modeling and molecular docking are used as preliminary steps. Homology modeling can predict the three-dimensional structure of an enzyme when an experimental structure is unavailable. nih.gov Subsequently, molecular docking simulations can place the this compound molecule into the active site of the modeled enzyme. These docking studies predict the preferred binding pose and identify the specific amino acid residues that are crucial for binding the dye through hydrogen bonds and other non-covalent interactions. nih.gov The insights from these models are critical for understanding the enzyme's substrate specificity and for the potential bio-remediation of dye-contaminated wastewater. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Engineered this compound Derivatives
While dedicated and extensive Structure-Activity Relationship (SAR) studies on engineered derivatives of this compound are not widely available in publicly accessible research, the principles of computational chemistry and molecular modeling have been applied to the parent dye and related azo compounds. These studies provide a foundational understanding of how structural modifications could theoretically influence its properties, paving the way for the rational design of novel derivatives with tailored functionalities.
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been employed to investigate the behavior of this compound. For instance, a study focusing on the adsorption of Mordant Black 11 onto polyaniline utilized DFT and MD simulations to understand the interaction mechanisms at a molecular level. researchgate.net This type of research, while centered on environmental applications, demonstrates the feasibility and power of computational tools in predicting the behavior of this specific dye.
Furthermore, molecular modeling studies on other azo dyes offer valuable insights into potential SAR for Mordant Black 11 derivatives. Research on the photochemical stability of various azo dyes has shown a clear correlation between their chemical structure and their resistance to fading. acs.org For example, the position of electron-withdrawing or electron-donating groups on the aromatic rings can significantly impact the energy of the excited states and, consequently, the dye's stability. acs.org
Similarly, computational studies have been used to predict the genotoxicity of azo dyes and their metabolites by modeling their interactions with DNA. frontiersin.org These models can help in designing safer dye molecules by identifying structural motifs that are likely to lead to adverse biological effects. By modifying the structure of Mordant Black 11, for example by altering substituent groups or changing the naphthalene (B1677914) rings, it would be theoretically possible to engineer derivatives with reduced toxicity.
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful tool for the prospective design of new dye molecules. dokumen.pub These mathematical models correlate the structural or property descriptors of compounds with their activity, such as coloring efficiency, binding affinity for specific substrates, or biological effects. dokumen.pub Although specific QSAR models for engineered Mordant Black 11 derivatives are not yet established, the methodology has been successfully applied to other classes of dyes, including metal-complex dyes. colab.wsscispace.com
The development of such models for Mordant Black 11 would involve synthesizing a series of derivatives with systematic structural variations and experimentally measuring their key properties. The resulting data could then be used to build a QSAR model capable of predicting the properties of yet-to-be-synthesized derivatives, thereby accelerating the discovery of new and improved mordant dyes.
The table below summarizes findings from computational studies on Mordant Black 11 and related azo dyes, illustrating the type of data that would be crucial for establishing SAR for engineered derivatives.
| Compound/System | Computational Method | Key Findings | Research Focus |
| This compound / Polyaniline | DFT and MD simulations | Predicted the adsorption behavior and interaction energies between the dye and the polymer surface. researchgate.net | Environmental Remediation |
| Substituted Azobenzenes | AM1/MECI | Correlated the position of substituents with the photochemical stability of the dyes. acs.org | Photochemical Stability |
| Sudan I and II (Azo Dyes) | Molecular Mechanics (MM) and Molecular Dynamics (MD) | Modeled the interaction of dye metabolites with DNA to predict genotoxicity. frontiersin.org | Toxicology |
| Uracil-containing Azo Dyes | DFT/B3LYP | Determined the most stable tautomeric forms and correlated theoretical spectral data with experimental results. dntb.gov.uascispace.com | Tautomerism and Bioactivity |
The following table presents a hypothetical SAR study for engineered derivatives of this compound, illustrating how structural modifications could be correlated with specific properties. This table is for illustrative purposes to demonstrate the potential of SAR studies and is not based on existing experimental data for these specific derivatives.
| Derivative | Modification | Predicted Property Change | Rationale |
| Derivative A | Addition of an electron-withdrawing group (e.g., -CF₃) to the naphthalene ring | Increased photostability | Stabilization of the ground state and increased energy of the excited state, making photochemical degradation less likely. |
| Derivative B | Replacement of the nitro group with a less reactive group (e.g., -Cl) | Reduced potential for metabolic activation to toxic species | The nitro group is often associated with metabolic reduction to reactive intermediates that can bind to macromolecules. |
| Derivative C | Introduction of a bulky substituent near the azo linkage | Altered metal-complexation properties | Steric hindrance could affect the coordination geometry and stability of the metal-dye complex, potentially influencing the final color and fastness. |
| Derivative D | Sulfonation at a different position | Modified solubility and affinity for textile fibers | The position of the sulfonic acid group is critical for the dye's solubility in water and its interaction with the substrate. |
Future Research Directions and Emerging Challenges for C.i. Mordant Black 11
Sustainable Synthesis and Green Chemistry Principles in Dye Manufacturing
The conventional synthesis of azo dyes, including C.I. Mordant Black 11, often involves processes that are at odds with green chemistry principles. Future research is geared towards developing more sustainable manufacturing routes. This involves a paradigm shift from traditional methods that may use hazardous chemicals and generate significant waste to cleaner, more efficient processes.
Key research directions include:
Alternative Solvents and Catalysts: A significant focus is on replacing toxic and volatile organic solvents with greener alternatives like water or ionic liquids. researchgate.net Research into solid acid catalysts, such as functionalized magnetic nanoparticles, presents a promising solvent-free approach for the synthesis of azo dyes, offering advantages like mild reaction conditions, simple product isolation, and catalyst recyclability. rsc.org
Waste Valorization: Innovative strategies are emerging that utilize industrial waste streams for dye synthesis. For instance, waste pickle liquor from the leather industry, which is highly acidic and saline, has been repurposed as both a reaction medium and an acid source for azo dye synthesis. acs.org This closed-loop approach reduces the need for fresh reagents and addresses waste management challenges simultaneously. acs.org
Energy Efficiency: Future methods aim to reduce the energy consumption of dye synthesis by operating at ambient temperatures and pressures, moving away from energy-intensive heating and cooling steps. acs.orgtandfonline.com
However, the implementation of these green methodologies faces several challenges. The cost of sustainable alternatives can be higher than conventional methods, and the performance of "green" dyes in terms of colorfastness and vibrancy may not always match their traditional counterparts. sustainability-directory.com Overcoming these technical and economic barriers is a significant hurdle for widespread industrial adoption. sustainability-directory.comresearchgate.net
Table 1: Green Chemistry Principles in Dye Manufacturing
| Principle | Application in Dye Synthesis | Emerging Research Focus |
|---|---|---|
| Waste Prevention | Designing synthesis routes with higher atom economy to minimize byproducts. | Utilizing waste streams from other industries (e.g., pickle liquor) as raw materials. acs.org |
| Safer Solvents & Auxiliaries | Replacing volatile organic solvents with water, supercritical fluids, or ionic liquids. researchgate.net | Developing solvent-free synthesis methods, such as grinding chemistry. researchgate.netrsc.org |
| Design for Energy Efficiency | Conducting reactions at room temperature and atmospheric pressure. tandfonline.com | Use of novel catalysts that lower the activation energy of reactions. rsc.org |
| Use of Renewable Feedstocks | Exploring bio-based precursors for dye synthesis instead of petroleum-based ones. rsc.org | Genetically engineering microorganisms to produce dye precursors or the dyes themselves. rsc.org |
| Catalysis | Employing reusable catalysts to improve reaction efficiency and reduce waste. | Development of nanocatalysts and bio-catalysts (enzymes) for more specific and efficient synthesis. tandfonline.com |
Integration of Multi-Omics Approaches in this compound Biodegradation Research
Understanding the microbial degradation of this compound is crucial for developing effective bioremediation strategies. While initial studies have identified bacterial strains capable of decolorizing this dye, a deeper, mechanistic understanding is required. researchgate.net The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex biological processes involved. mdpi.comnih.gov
Genomics and Transcriptomics: These tools can identify the specific genes and pathways that are activated in microorganisms in the presence of Mordant Black 11. nih.govacs.org Pangenomic analysis can reveal core gene clusters responsible for dye degradation within a bacterial consortium. nih.gov
Proteomics: This approach identifies the key enzymes (e.g., azoreductases, laccases, peroxidases) that are expressed by the microorganism to break down the dye molecule. mdpi.comacs.org It provides direct evidence of the functional machinery involved in the biodegradation process.
Metabolomics: By analyzing the small-molecule metabolites produced during degradation, researchers can reconstruct the entire breakdown pathway of Mordant Black 11. nih.govnih.gov For example, GC-MS analysis has been used to identify intermediate metabolites, providing clues to the cleavage of the parent dye molecule. researchgate.net
The main challenge lies in integrating these large and complex datasets to build a comprehensive model of the biodegradation process. mdpi.com This systems-biology approach is essential for moving beyond simple decolorization studies to rationally engineering microbial consortia or enzymatic systems for the efficient and complete mineralization of this compound and other recalcitrant azo dyes. gjesm.net
Table 2: Multi-Omics in Biodegradation Research
| Omics Technology | Information Gained | Application to Mordant Black 11 Research |
|---|---|---|
| Genomics | Identifies the complete genetic potential of a microorganism. acs.org | Screening for genes encoding for dye-degrading enzymes like azoreductases. mdpi.com |
| Transcriptomics | Measures gene expression (RNA) under specific conditions. nih.gov | Determining which genes are upregulated in response to Mordant Black 11 exposure. |
| Proteomics | Identifies the full complement of proteins (the functional machinery). mdpi.comacs.org | Detecting the presence and abundance of specific enzymes involved in dye cleavage. nih.gov |
| Metabolomics | Characterizes the complete set of small-molecule metabolites. nih.govnih.gov | Identifying the breakdown products to elucidate the complete degradation pathway. |
Development of Multifunctional this compound-based Materials for Hybrid Applications
The chemical structure of this compound, with its ability to form stable complexes with metal ions, makes it a candidate for applications beyond traditional dyeing. researchgate.net Future research is exploring the development of novel functional materials where the dye molecule is a key component.
Hybrid Pigments and Coatings: this compound can be adsorbed onto inorganic substrates like zinc oxide to create hybrid pigments. mdpi.com These materials combine the color properties of the dye with the physical or chemical properties of the inorganic host, potentially leading to enhanced stability or new functionalities.
Sensors and Indicators: The well-known use of Mordant Black 11 (as Eriochrome Black T) as a metal indicator in analytical chemistry is being expanded upon. scbt.com Research into dye-modified oligomers suggests potential applications in designing electrochemical sensors, for instance, for detecting specific ions like lithium. nih.gov
Bio-functional Textiles: Mordant dyes can be part of multifunctional finishing treatments for textiles. For example, a chitosan-cyanuric chloride hybrid has been used as a bio-mordant for dyeing wool, which not only improves dye uptake but also imparts durable antibacterial properties to the fabric. researchgate.net Such hybrid applications create textiles with added value, combining coloration with protective functions.
The challenge in this area is to control the interaction between the dye and the host material to achieve the desired properties reliably and reproducibly. For applications like sensors, ensuring selectivity and sensitivity is paramount. For hybrid pigments, achieving long-term stability and compatibility with paint or coating formulations is a key consideration. mdpi.com
Advanced Spectroscopic and Microscopic Techniques for In-situ Analysis of Dye-Substrate Interactions
A fundamental understanding of how this compound binds to and interacts with substrates like wool, silk, or nylon is essential for optimizing dyeing processes and improving fastness properties. researchgate.net While traditional analysis often involves extracting the dye, future research will increasingly rely on advanced techniques that allow for in-situ analysis, providing insights into the chemical environment of the dye directly within the fiber matrix. scispace.com
Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy can provide detailed information about the chemical bonds within the dye-mordant-fiber complex. mountainscholar.org Surface-enhanced Raman spectroscopy (SERS) is particularly powerful for detecting very low concentrations of dyes on a fiber surface without the need for extraction. unive.it
X-ray Spectroscopy: Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, combined with µ-XRF mapping, can be used to study the coordination chemistry of the mordant metal (e.g., chromium or aluminum) and how it is complexed by the dye and the functional groups of the fiber in-situ. scispace.com
Fluorescence Microscopy: The development of novel fluorescent dyes and imaging techniques enables the real-time, in-situ visualization of dye penetration and distribution within fiber structures. nih.govspiedigitallibrary.orgnih.gov This can reveal how different mordanting techniques or dyeing conditions affect the final location and state of the dye molecule.
A significant challenge is the complexity of the sample matrix. The signals from the dye can be weak and overshadowed by the substrate, requiring highly sensitive and selective analytical methods. unibo.it Furthermore, interpreting the data to build an accurate model of the molecular-level interactions within the complex environment of a textile fiber remains a complex task. scispace.com
Computational Design of Novel this compound Derivatives with Tailored Performance Characteristics
Computational chemistry and molecular modeling are emerging as indispensable tools for the rational design of new dye molecules with improved properties. Instead of relying solely on trial-and-error synthesis, researchers can now computationally design and screen novel derivatives of this compound to predict their performance characteristics before they are ever synthesized.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of dye molecules. rsc.orgresearchgate.net This allows for the prediction of key properties such as color (by simulating UV-Vis spectra), stability, and reactivity. nih.govnih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR is a statistical method that correlates the chemical structure of a molecule with its biological activity or physical properties. nih.gov By developing QSAR models for a series of azo dyes, researchers can predict the dyeing performance, fastness, or even the biodegradability of new, unsynthesized derivatives. nih.govresearchgate.netmdpi.com
Molecular Docking: This technique can simulate the interaction between a dye molecule and its substrate (e.g., a protein fiber like wool). This can be used to predict the binding affinity and understand the forces (e.g., hydrogen bonds, van der Waals forces) that anchor the dye to the fiber, guiding the design of derivatives with enhanced fastness. iscientific.org
The primary challenge is the accuracy of the computational models. The predictive power of these methods depends heavily on the quality of the theoretical approach and the parameters used. rsc.org Validating the computational predictions with experimental data is a crucial and continuous process to refine and improve the models for more accurate and reliable in-silico design of next-generation dyes. nih.gov
Table 3: Computational Methods for Dye Design
| Computational Method | Principle | Application for Mordant Black 11 Derivatives |
|---|---|---|
| Density Functional Theory (DFT) | Solves the quantum mechanical equations of electron structure to determine molecular properties. rsc.org | Predicting the color, electronic properties, and stability of new dye structures. researchgate.netnih.gov |
| QSAR/QSPR | Creates statistical models linking chemical structure to a specific activity or property. nih.gov | Predicting dye-fiber affinity, fastness properties, and potential toxicity of novel derivatives. researchgate.net |
| Molecular Docking | Simulates the binding of a small molecule (ligand) to a large molecule (receptor). iscientific.org | Modeling the interaction of dye-mordant complexes with keratin (B1170402) or nylon to predict binding strength. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessing the stability of the dye-fiber complex under various conditions (e.g., in water). nih.gov |
Q & A
Basic Research Questions
Q. What are the fundamental chemical properties of C.I. Mordant Black 11, and how do they influence its role as a metallochromic indicator?
- Methodological Answer : this compound (Eriochrome Black T, CAS 1787-61-7) is a sodium salt of a sulfonated azo dye with the molecular formula C₂₀H₁₂N₃NaO₇S (molecular weight 461.38 g/mol) . Its structure includes a hydroxyl group and azo linkages, enabling chelation with metal ions like Ca²⁺, Mg²⁺, and Zn²⁺. To validate its indicator properties, researchers typically employ UV-Vis spectroscopy to monitor wavelength shifts (e.g., ~520–650 nm) during titration experiments. Standard protocols involve pH adjustments (e.g., ammonia-ammonium buffer at pH 10) to stabilize the dye-metal complex .
Q. How is this compound utilized in complexometric titrations, and what methodological precautions are necessary?
- Methodological Answer : The dye serves as an endpoint indicator in EDTA titrations for divalent cations. Key steps include:
- Preparing a 0.5% w/v aqueous solution of the dye.
- Adding masking agents (e.g., KCN for Fe³⁺/Al³⁺ interference) to improve selectivity.
- Calibrating the titration under controlled pH (e.g., pH 10 using NH₃/NH₄Cl buffer) to avoid protonation of the dye.
Researchers must standardize EDTA solutions using primary standards (e.g., CaCO₃) to minimize systematic errors .
Advanced Research Questions
Q. What experimental variables influence the adsorption efficiency of this compound onto biosorbents, and how can they be optimized?
- Methodological Answer : Adsorption studies (e.g., using papaya seed biosorbents) require optimization of:
- Activation agents : Acid (H₂SO₄) vs. alkali (NaOH) activation. Acid-treated biosorbents show higher adsorption (55.46% at 500°C) due to enhanced porosity and surface functional groups .
- Carbonization temperature : Optimal performance varies (acid: 500°C; alkali: 400°C).
- Kinetic models : Pseudo-second-order kinetics and Langmuir isotherms are commonly applied to assess adsorption mechanisms.
Data Table 1 : Adsorption Efficiency Under Different Conditions
| Activation Agent | Carbonization Temp (°C) | Adsorption (%) |
|---|---|---|
| H₂SO₄ | 500 | 55.46 |
| NaOH | 400 | 26.88 |
| Source: Modified from |
Q. How can contradictions in data from adsorption studies (e.g., varying efficiencies across similar biosorbents) be resolved?
- Methodological Answer : Contradictions often arise from:
- Surface heterogeneity : Use BET analysis to quantify surface area and pore size distribution.
- pH dependency : Conduct zeta potential measurements to determine the point of zero charge (PZC) and optimize pH for electrostatic interactions.
- Competing ions : Perform selectivity assays with common interferents (e.g., Na⁺, Cl⁻) using ICP-OES.
Cross-validation with FTIR (to identify functional groups) and SEM (for morphological analysis) is recommended .
Q. What advanced spectroscopic techniques are suitable for characterizing this compound degradation byproducts in environmental studies?
- Methodological Answer : For degradation analysis:
- LC-MS/MS : Identifies intermediate metabolites and cleavage products (e.g., sulfonate groups).
- TOC analysis : Quantifies mineralization efficiency.
- ESR spectroscopy : Detects free radicals generated during photocatalytic degradation.
Example workflow: UV light/TiO₂ systems degrade 85% of the dye within 120 min, with pseudo-first-order kinetics .
Methodological Design Considerations
Q. How should researchers design experiments to assess the reusability of this compound in multiple titration cycles?
- Methodological Answer :
- Stability testing : Store dye solutions in amber vials to prevent photodegradation; monitor absorbance at λₘₐₓ over 30 days.
- Endpoint reproducibility : Perform triplicate titrations with standardized metal solutions (e.g., 0.01 M Ca²⁺) to calculate relative standard deviation (RSD < 2% is acceptable).
- Interference checks : Introduce common matrix ions (e.g., PO₄³⁻, CO₃²⁻) to assess robustness .
Q. What statistical approaches are recommended for analyzing variability in dye adsorption data?
- Methodological Answer :
- ANOVA : Compare means across experimental groups (e.g., activation methods).
- Error propagation analysis : Quantify uncertainty in adsorption efficiency using Gaussian error models.
- Multivariate regression : Correlate variables (e.g., temperature, pH) with adsorption capacity using software like R or Python’s SciPy .
Data Management and Reporting
Q. How should researchers document raw data and processed results for reproducibility?
- Methodological Answer :
- Raw data : Archive UV-Vis spectra, titration curves, and chromatograms in open-access repositories (e.g., Zenodo) with DOI assignments.
- Metadata : Include instrument parameters (e.g., slit width, scan rate) and environmental conditions (e.g., humidity, temperature).
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
